molecular formula C9H10N2O2 B14190176 4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid CAS No. 923291-71-8

4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid

Cat. No.: B14190176
CAS No.: 923291-71-8
M. Wt: 178.19 g/mol
InChI Key: REANXTHMNHADSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid is a pyrrole derivative with a cyano group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid typically involves the reaction of a pyrrole derivative with a cyano-containing reagent. One common method is the reaction of 2-cyanopyrrole with butanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions where the cyano group or other parts of the molecule are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can also interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid
  • 4-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid

Uniqueness

4-(2-Cyano-1H-pyrrol-1-yl)butanoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

923291-71-8

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-(2-cyanopyrrol-1-yl)butanoic acid

InChI

InChI=1S/C9H10N2O2/c10-7-8-3-1-5-11(8)6-2-4-9(12)13/h1,3,5H,2,4,6H2,(H,12,13)

InChI Key

REANXTHMNHADSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C#N)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.